3-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine
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Description
“3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine” is a complex organic compound that belongs to the class of pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . This specific compound seems to be a derivative of pyridazine, which has been utilized in various complex compounds exhibiting diversified pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions starting from an aromatic heterocyclic structure . For instance, N-substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives were synthesized as a result of a six-step reaction, starting from the nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine .Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by a six-membered ring containing nitrogen atoms at 1 and 2 positions . In the single crystal X-ray structure of a similar compound, 3-methyl-6-(thiophen-2-yl)pyridazine, the molecule is stabilized in a planar topography by an energetically productive N-to-Sσ* interaction .Chemical Reactions Analysis
The chemical reactions involving pyridazine derivatives can lead to a variety of compounds with different biological activities . For instance, various 2-alkyl or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones were synthesized and evaluated for their analgesic and anti-inflammatory activities .Physical and Chemical Properties Analysis
Pyridazine and its derivatives are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Mechanism of Action
The mechanism of action of pyridazine derivatives can vary depending on the specific compound and its biological target. For instance, some pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been found to act as inhibitors of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This mechanism of action is relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Properties
IUPAC Name |
3-methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-16-9-10-18(20-19-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-10H,11-15H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOVTCBUKIQSBF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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